2-(PHENYLTHIO) ETHANETHIOL
Description
Structure
3D Structure
Properties
IUPAC Name |
2-phenylsulfanylethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10S2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABQRYRMGGTZFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17109-66-9 | |
| Record name | 2-(phenylsulfanyl)ethane-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Phenylthio Ethanethiol
Established Synthetic Routes to 2-(Phenylthio) Ethanethiol (B150549)
Established methods for synthesizing 2-(phenylthio)ethanethiol often rely on foundational principles of organic chemistry, including multi-step sequences and specific functional group transformations like thiolation.
Thiolation Reactions in the Synthesis of 2-(Phenylthio) Ethanethiol
Thiolation, the introduction of a thiol (-SH) group into a molecule, is a critical step in many synthetic routes to 2-(phenylthio)ethanethiol. ontosight.ai Thiols can be synthesized from various precursors, including alcohols, alkyl halides, and alkenes. nih.gov One common laboratory method involves the conversion of alkyl halides to thiols. researchgate.net Another approach is mechanochemical thiolation, which has been demonstrated in catalyst-free, one-pot, three-component reactions to create α-amino and α-thio carbonyl compounds. nih.govacs.org These methods highlight the diverse strategies available for installing the essential thiol functionality onto a carbon skeleton.
Formation of the Chemical Compound via Specific Precursors (e.g., Sulfinates, Sulfonates)
The synthesis of 2-(phenylthio)ethanethiol can proceed through precursors like sulfinates and sulfonates. For example, 2-(phenylthio)ethanesulfonyl chloride is a direct precursor that can be synthesized from lithium 2-(phenylthio)ethanesulfinate. researchgate.net Sulfones, which can be derived from sulfinate salts, are also important intermediates in organic synthesis. collectionscanada.gc.ca The Pummerer reaction, which involves the transformation of sulfoxides (often formed from sulfides), can lead to α-substituted sulfides, representing another pathway from a sulfur-based precursor to a functionalized sulfide (B99878) structure. acs.orgnih.gov These routes demonstrate the utility of various oxidized sulfur species in constructing the target molecule.
Emerging Synthetic Strategies for this compound
Recent advancements in synthetic chemistry have introduced new strategies for creating sulfur-containing compounds, including electrochemical methods and novel conversion reactions.
Electrochemical Synthesis Pathways for Functionally Substituted Sulfides
Electrochemical methods are emerging as a powerful tool for organic synthesis. The electrochemical synthesis of functionally substituted sulfides can be achieved through the electrolysis of thiols at platinum or carbon glass electrodes in the presence of organyl halides. researchgate.net This process is believed to proceed through the formation of a thiolate anion at the cathode, which then reacts with the organyl halide to produce the sulfide in high yield. researchgate.net More recent developments have focused on the electrochemical oxidation of sulfides to create sulfoxides and sulfones. acs.org Electrochemical methods have also been developed for the synthesis of sulfilimines from sulfides, showcasing the versatility of electrochemistry in sulfur compound synthesis. acs.org These techniques offer advantages over conventional synthesis by avoiding harsh reagents and often providing high efficiency. acs.org
Conversion of Organic Thiocyanates to the Thiol Compound
A particularly efficient and mild method for synthesizing thiols involves the conversion of organic thiocyanates. One notable procedure uses phosphorus pentasulfide (P₂S₅) in refluxing toluene (B28343) to convert organic thiocyanates into their corresponding thiols in good to moderate yields. beilstein-journals.orgnih.gov This method is advantageous as it avoids the harsh and expensive reducing agents required by other reductive cleavage methods. beilstein-journals.orgnih.gov
The synthesis of 2-(phenylthio)ethanethiol has been specifically demonstrated using this protocol, starting from the corresponding thiocyanate (B1210189) precursor. The reaction yields the desired product as an oil. beilstein-journals.org The general procedure involves refluxing the thiocyanate with phosphorus pentasulfide in toluene until the starting material is consumed, followed by quenching with water and purification. beilstein-journals.orgbeilstein-journals.org
A hypothetical mechanism suggests an initial thionation of the thiocyanate by P₂S₅ to form a dithiocarbamate (B8719985) intermediate, which then decomposes in the presence of residual acid to yield the final thiol product. beilstein-journals.org
Table 1: Conversion of Various Thiocyanates to Thiols using P₂S₅ This table illustrates the general applicability of the phosphorus pentasulfide method for converting different thiocyanates to their corresponding thiols, including the specific precursor for 2-(phenylthio)ethanethiol. Data sourced from nih.gov.
| Entry | Substrate (Thiocyanate) | Product (Thiol) | Time (h) | Yield (%) |
| 1 | Benzyl (B1604629) thiocyanate | Benzyl mercaptan | 3.0 | 85 |
| 2 | 2-(Phenylthio)ethyl thiocyanate | 2-(Phenylthio)ethanethiol | 2.5 | 89 |
| 3 | 3-Phenoxypropyl thiocyanate | 3-Phenoxypropylthiol | 3.5 | 85 |
| 4 | 4-Methoxybenzyl thiocyanate | 4-Methoxybenzyl thiol | 2.5 | 92 |
| 5 | 4-Chlorobenzyl thiocyanate | 4-Chlorobenzyl thiol | 4.0 | 82 |
| 6 | 4-Bromobenzyl thiocyanate | 4-Bromobenzyl thiol | 4.5 | 80 |
| 7 | 3-Phenoxybenzyl thiocyanate | 3-Phenoxybenzyl thiol | 5.0 | 75 |
Thia-Michael Addition Protocols for Thioether Compounds
The Thia-Michael addition, or sulfa-Michael addition, stands as a pivotal method for the formation of carbon-sulfur (C-S) bonds, which are fundamental to the structure of optically active thioethers found in many pharmaceutical compounds. researchgate.net This reaction involves the conjugate addition of a sulfur-based nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). srce.hr The versatility and power of this reaction have been extensively explored in medicinal chemistry, catalysis, and materials science. researchgate.netsrce.hr
The reaction's effectiveness is often dependent on a catalyst. Ferric-mediated catalysts have proven efficient; for instance, the use of ferric chloride (FeCl₃) at room temperature can generate a Michael adduct in as little as 5 to 20 minutes. srce.hr In a more developed approach, Iron(II) triflate (Fe(OTf)₂) has been used as an environmentally benign catalyst for the Michael addition of thiols to α,β-unsaturated systems. ulaval.ca This method is notable for its green credentials, proceeding effectively in ethanol (B145695) at room temperature under a normal air atmosphere, and producing β-thioethers in good to excellent yields (up to 99%). ulaval.ca Similarly, Copper(II) triflate (Cu(OTf)₂) has been employed to catalyze the addition of various thiol molecules to different cyclic and linear Michael acceptors, yielding a wide array of sulfide molecules. sioc-journal.cn
Generally, Thia-Michael additions are catalyzed by weak Brønsted bases, such as triethylamine, or Lewis bases like phosphines. nih.gov The rate of the reaction can be influenced by steric hindrance on both the thiol and the α,β-unsaturated substrate. researchgate.net
Halide-Mediated Synthesis of Thioethers and Thioesters Related to this compound
The synthesis of thioethers and thioesters frequently involves the use of halide precursors. A common strategy is the palladium-catalyzed intermolecular transthioetherification of aryl halides. rsc.orgrsc.org This protocol has demonstrated broad applicability with over 70 successful examples, proving its utility for a wide range of transformations. rsc.orgrsc.org The method is also suitable for carbonylative coupling processes, enabling the synthesis of aryl methylthioesters from aryl halides. rsc.orgrsc.org
A thiol-free approach for synthesizing thioesters involves a photochemical process that combines carboxylic acids and aryl halides. researchgate.netresearchgate.net In this method, tetramethylthiourea (B1220291) serves a dual role as both a sulfur source and a potent photoreductant that activates the aryl halide via single-electron transfer upon excitation with purple light. researchgate.netresearchgate.net The subsequent coupling of the aryl radical intermediate with the carboxylic acid yields the thioester under mild conditions. researchgate.netresearchgate.net
Another innovative, transition-metal-free method utilizes xanthates as thiol-free reagents for the synthesis of alkyl and aryl thioethers from alkyl and aryl halides. mdpi.com This approach is valued for being simple, effective, and environmentally friendly, using odorless and stable potassium xanthates (ROCS₂K) as a thiol surrogate. mdpi.com The reaction proceeds via a nucleophilic substitution mechanism and demonstrates a broad substrate scope with good functional group tolerance. mdpi.com
A specific synthesis of 2-(Phenylthio)ethanethiol has been achieved from 2-phenylthio)ethyl thiocyanate using phosphorus pentasulfide (P₂S₅) in refluxing toluene, yielding the desired product as an oil (89% yield). beilstein-journals.org
Optimization of Synthetic Conditions for this compound Production
The efficiency and yield of synthetic routes to 2-(Phenylthio)ethanethiol and related thioethers are highly dependent on the careful optimization of reaction conditions, particularly the choice of catalyst, solvent, and temperature.
Catalytic Systems and Their Role in Thiomethylation
Thiomethylation, the introduction of a methylthio (-SMe) group, is a crucial transformation in organic synthesis, and the catalytic systems employed are key to its success. Palladium-based catalysts are prominent in this area. A novel palladium-catalyzed intermolecular transthioetherification reaction of aryl halides has been developed, which can utilize alkyl sulfides or methyl thioesters as convenient methylthiolating reagents. rsc.org In one study, PdCl₂ with the Xantphos ligand was identified as the most effective catalytic system for the thiomethylation of 1-ethoxy-4-iodobenzene. rsc.org
Nickel-catalyzed systems also play a significant role. For instance, a nickel/dcype (1,2-bis(dicyclohexylphosphino)ethane) system is essential for the functional group metathesis between aryl nitriles and aryl thioethers. researchgate.net Nickel catalysis, particularly when combined with photoredox catalysis, provides a powerful platform for synthesizing molecules with desirable properties. researchgate.net Furthermore, an inexpensive Ni(acac)₂/DPE-Phos catalytic system has been used for the smooth cross-coupling of various thiomethyl-substituted N-heterocycles with organozinc reagents at room temperature. figshare.com
The table below summarizes the performance of different palladium catalysts in a specific thiomethylation reaction. rsc.org
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| PdCl₂ | Xantphos | KOtBu | Xylene | 120 | 82 |
| Pd(OAc)₂ | Xantphos | KOtBu | Xylene | 120 | ~80 |
| Pd(TFA)₂ | Xantphos | KOtBu | Xylene | 120 | ~80 |
| PdCl₂ | PPh₃ | KOtBu | Xylene | 120 | Decreased |
| PdCl₂ | DPPE | KOtBu | Xylene | 120 | Decreased |
| None | Xantphos | KOtBu | Xylene | 120 | 0 |
| PdCl₂ | None | KOtBu | Xylene | 120 | 0 |
Data derived from a study on palladium-catalyzed thiomethylation. rsc.org
Influence of Solvent and Temperature on Reaction Yields in Thioether Synthesis
The choice of solvent and the reaction temperature are critical parameters that significantly influence the yield and rate of thioether synthesis. nih.govmdpi.com In the synthesis of diarylmethyl thioethers catalyzed by DABCO (1,4-diazabicyclo[2.2.2]octane), a screening of solvents revealed that acetone (B3395972) provided a slightly higher yield (69%) compared to chloroform (B151607) (CHCl₃), but dramatically improved the reaction rate, with the reaction completing in just 8 minutes at room temperature. nih.gov Other solvents like toluene, dichloromethane (B109758) (CH₂Cl₂), and dimethyl sulfoxide (B87167) (DMSO) resulted in lower yields. nih.gov
Temperature also plays a crucial role. In the aforementioned DABCO-catalyzed reaction, increasing the temperature to 50 °C accelerated the reaction but led to a lower yield of 42%, while decreasing it to 0 °C slowed the reaction significantly. nih.gov
For the sulfidation of alkyl halides using xanthates, DMSO was found to be the optimal solvent at 150 °C, whereas non-polar solvents like o-xylene (B151617) yielded only trace amounts of the thioether. mdpi.com Further optimization showed that the ideal conditions for this specific reaction were in DMSO at 100 °C for 1 hour. mdpi.com
The following table illustrates the effect of solvent on the yield of a sulfidation reaction. mdpi.com
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | - | 150 | 77 |
| 2 | o-Xylene | 150 | trace |
| 3 | DMSO | 150 | 85 |
| 4 | DMAc | 150 | 81 |
| 5 | NMP | 150 | 79 |
Data derived from a study on the synthesis of thioethers using xanthates. mdpi.com
Similarly, in nickel-catalyzed dehydrative thioetherification, the solvent was found to have a strong effect, with acetonitrile (B52724) (MeCN) providing the best results at room temperature. chemrevlett.com For palladium-catalyzed couplings of aryl halides, DMSO at 100 °C or alcoholic solvents under reflux have proven successful. thieme-connect.de
Chemical Reactivity and Mechanistic Investigations of 2 Phenylthio Ethanethiol
Reactions Involving the Thiol Functional Group of 2-(Phenylthio)ethanethiol
The thiol group is the more reactive of the two sulfur functionalities in 2-(phenylthio)ethanethiol under many conditions, readily undergoing oxidation, acting as a potent nucleophile in its deprotonated form, and participating in free radical reactions.
Oxidation Pathways Leading to Disulfide Formation
One of the most characteristic reactions of thiols is their oxidation to disulfides. In the case of 2-(phenylthio)ethanethiol, this leads to the formation of 1,2-bis(2-(phenylthio)ethyl)disulfane. This transformation can be achieved using a variety of oxidizing agents, ranging from mild to strong.
The reaction generally proceeds via a one-electron oxidation to a thiyl radical, which then dimerizes, or through a two-electron oxidation to a sulfenic acid intermediate that subsequently reacts with another thiol molecule. Common oxidizing agents include molecular oxygen (often catalyzed by metal ions), hydrogen peroxide, and halogens. nih.govresearchgate.net
Table 1: Representative Conditions for the Oxidation of Thiols to Disulfides
| Oxidizing Agent | Catalyst/Conditions | General Yield |
| Air (O₂) | Base, Metal Salts (e.g., Cu²⁺) | Variable |
| Hydrogen Peroxide (H₂O₂) | Stoichiometric | High |
| Iodine (I₂) | Base or Neutral | High |
| Dimethyl Sulfoxide (B87167) (DMSO) | Acid or Heat | Good to Excellent |
This table presents general conditions for thiol oxidation; specific yields for 2-(phenylthio)ethanethiol may vary.
The choice of oxidant and reaction conditions can be crucial to prevent over-oxidation to sulfonic acids.
Nucleophilic Reactivity of the Thiolate Anion in Organic Transformations
Deprotonation of the thiol group with a suitable base generates the corresponding thiolate anion, a potent nucleophile. This anion readily participates in a variety of carbon-sulfur bond-forming reactions, including nucleophilic substitution and conjugate addition reactions.
In the presence of a base such as sodium hydroxide (B78521) or an alkoxide, 2-(phenylthio)ethanethiol is converted to sodium 2-(phenylthio)ethanethiolate. wikipedia.org This thiolate can then react with a range of electrophiles. For instance, alkyl halides undergo SN2 displacement to yield the corresponding thioethers. uni-muenchen.de Similarly, the thiolate can act as a soft nucleophile in Michael additions to α,β-unsaturated carbonyl compounds, adding to the β-carbon. libretexts.org
Table 2: Nucleophilic Reactions of the 2-(Phenylthio)ethanethiolate Anion
| Electrophile | Reaction Type | Product |
| Alkyl Halide (R-X) | SN2 Substitution | 2-(Phenylthio)ethyl alkyl sulfide (B99878) |
| Epoxide | Ring-opening | β-Hydroxy thioether |
| α,β-Unsaturated Ketone | Michael Addition | β-Thioether ketone |
| Acyl Chloride (RCOCl) | Nucleophilic Acyl Substitution | S-[2-(Phenylthio)ethyl] thioester |
This table illustrates the expected reactivity of the 2-(phenylthio)ethanethiolate anion with various electrophiles.
Thiol-Mediated Free Radical Reactions and Cyclizations
The thiol group of 2-(phenylthio)ethanethiol can participate in free radical chain reactions, most notably the anti-Markovnikov addition to alkenes and alkynes, commonly known as the thiol-ene and thiol-yne reactions, respectively. wikipedia.orgresearchgate.net These reactions are typically initiated by light (photochemical initiation) or a radical initiator (e.g., AIBN). nih.gov
The reaction mechanism involves the generation of a thiyl radical (RS•) which then adds to the unsaturated C-C bond. This addition occurs at the less substituted carbon, leading to the more stable carbon-centered radical intermediate. A subsequent hydrogen atom transfer from another thiol molecule regenerates the thiyl radical and propagates the chain reaction, ultimately yielding the anti-Markovnikov addition product. wikipedia.org
Furthermore, derivatives of 2-(phenylthio)ethanethiol containing an appropriately positioned unsaturated moiety can undergo intramolecular radical cyclization, providing a route to sulfur-containing heterocyclic compounds. wikipedia.org
Reactivity of the Thioether Moiety within 2-(Phenylthio)ethanethiol
The thioether linkage in 2-(phenylthio)ethanethiol is generally less reactive than the thiol group. However, it can undergo specific transformations, particularly upon activation.
Electrophilic Activation and Substitution Patterns
The thioether can be oxidized to a sulfoxide, which then opens up further reactive pathways. A key transformation of such sulfoxides is the Pummerer rearrangement. wikipedia.org This reaction typically occurs upon treatment of the sulfoxide with an activating agent like acetic anhydride. The sulfoxide is acylated, and subsequent elimination leads to a thionium (B1214772) ion intermediate. This electrophilic species is then trapped by a nucleophile, resulting in an α-substituted thioether. wikipedia.org For a derivative like 1-phenyl-2-(phenylsulfinyl)ethane, the Pummerer rearrangement would lead to an α-acyloxy-1-phenyl-2-(phenylthio)ethane. acs.org
In some cases, the thionium ion intermediate can be trapped intramolecularly if a suitable nucleophile is present within the molecule, leading to cyclization products.
Metal-Mediated Cleavage of Carbon-Sulfur Bonds in Related Ligands
The carbon-sulfur bonds of the thioether moiety can be activated and cleaved by transition metal complexes. dicp.ac.cn This reactivity is of significant interest in areas such as hydrodesulfurization and organic synthesis. Metals like rhodium and nickel are known to mediate such transformations. dicp.ac.cnuni-tuebingen.de
The general mechanism often involves oxidative addition of the C-S bond to the metal center, forming a metal-thiolate complex. Subsequent reductive elimination or other reaction steps can then lead to the formation of new carbon-carbon or carbon-heteroatom bonds. For instance, rhodium(I) catalysts have been shown to mediate the functionalization of heteroaromatics via C-S bond cleavage of related phenylthio compounds. dicp.ac.cn Similarly, nickel catalysts are employed in desulfurization reactions. acs.org The specific outcome of these reactions is highly dependent on the metal, its ligand sphere, and the reaction conditions.
Mechanistic Studies of 2-(Phenylthio)ethanethiol Transformations
The transformations of 2-(phenylthio)ethanethiol are governed by the interplay of its functional groups and the reaction conditions. Mechanistic studies, though often drawing from analogous thiol systems, provide a framework for understanding its chemical behavior.
Elucidation of Proposed Reaction Mechanisms, Including Radical Chains
The reactivity of 2-(phenylthio)ethanethiol is diverse, with reaction pathways including nucleophilic additions and radical-mediated processes.
One of the primary reaction types for thiols is the thiol-ene reaction , which proceeds via a radical chain mechanism. This process is typically initiated by light, heat, or a radical initiator, which abstracts the hydrogen atom from the thiol group to form a thiyl radical. This highly reactive species then adds to a carbon-carbon double bond (an 'ene') in an anti-Markovnikov fashion, creating a carbon-centered radical. A subsequent chain-transfer step, where the carbon-centered radical abstracts a hydrogen from another thiol molecule, regenerates the thiyl radical and propagates the chain. ontosight.ai
In the context of 2-(phenylthio)ethanethiol, the proposed radical chain mechanism for its addition to an alkene would be as follows:
Initiation: A radical initiator (I•) abstracts the thiol hydrogen to form the 2-(phenylthio)ethanethiyl radical.
I• + HS-CH₂CH₂-S-Ph → IH + •S-CH₂CH₂-S-Ph
Propagation Step 1: The thiyl radical adds to an alkene.
•S-CH₂CH₂-S-Ph + R-CH=CH₂ → R-CH(•)-CH₂-S-CH₂CH₂-S-Ph
Propagation Step 2: The resulting carbon-centered radical abstracts a hydrogen from another molecule of 2-(phenylthio)ethanethiol.
R-CH(•)-CH₂-S-CH₂CH₂-S-Ph + HS-CH₂CH₂-S-Ph → R-CH₂-CH₂-S-CH₂CH₂-S-Ph + •S-CH₂CH₂-S-Ph
This chain reaction continues until termination occurs through the combination of two radical species. Studies on similar systems have shown that the structure of the alkene can significantly influence whether the reaction follows a step-growth or chain-growth polymerization pathway. ontosight.ai
Another important mechanistic pathway for thiols is the nucleophilic conjugate addition , often referred to as the thio-Michael addition . This reaction occurs with electron-poor alkenes (Michael acceptors) and is typically catalyzed by a base. The base deprotonates the thiol to form a thiolate anion, which is a potent nucleophile. chemicalbook.com The thiolate then attacks the β-carbon of the α,β-unsaturated system.
For 2-(phenylthio)ethanethiol, the base-catalyzed thio-Michael addition would proceed as:
Deprotonation: A base (B:) removes the acidic thiol proton to form the corresponding thiolate.
HS-CH₂CH₂-S-Ph + B: ⇌⁻S-CH₂CH₂-S-Ph + BH⁺
Nucleophilic Attack: The thiolate anion adds to the Michael acceptor.
⁻S-CH₂CH₂-S-Ph + R-CH=CH-C(O)R' → Ph-S-CH₂CH₂-S-CH(R)-CH⁻-C(O)R'
Protonation: The resulting enolate is protonated by the conjugate acid of the base (or solvent) to yield the final product.
Ph-S-CH₂CH₂-S-CH(R)-CH⁻-C(O)R' + BH⁺ → Ph-S-CH₂CH₂-S-CH(R)-CH₂-C(O)R' + B:
Interestingly, research has shown that for some thio-Michael additions, nucleophilic amines with similar pKa values to weaker bases can lead to faster reaction rates, suggesting that the nucleophilicity of the catalyst can play a a more significant role than its basicity alone, proposing an anionic chain mechanism. chemicalbook.com
Furthermore, radical cyclization reactions are a possibility for derivatives of 2-(phenylthio)ethanethiol. For instance, studies on polymer-supported isocyanides have shown that reaction with thiols like ethanethiol (B150549) under radical conditions can lead to the formation of pyrrolidine (B122466) derivatives. researchgate.net This suggests that appropriately substituted derivatives of 2-(phenylthio)ethanethiol could undergo intramolecular radical cyclizations.
Kinetic Investigations of Reaction Rates and Pathways
While specific kinetic data for 2-(phenylthio)ethanethiol are not extensively documented, the kinetics of its reactions can be inferred from studies on analogous compounds. The rate of thiol-ene and thiol-Michael reactions is dependent on several factors, including the structure of the reactants and the reaction conditions.
In thio-Michael additions , the reaction is second order, and the rate constant is influenced by the electrophilicity of the Michael acceptor and the nucleophilicity of the thiolate. nih.gov Studies on a series of α,β-unsaturated carbonyls have shown that electron-withdrawing groups on the acceptor increase the rate of thiol addition significantly. nih.gov The pKa of the thiol is also a critical factor, as it determines the concentration of the more reactive thiolate anion at a given pH. nih.gov
The following interactive table showcases kinetic data for the hetero-Michael addition of various thiols to different Michael acceptors, providing a comparative basis for the expected reactivity of 2-(phenylthio)ethanethiol.
| Thiol | Michael Acceptor | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Cysteamine | 2',3,4,4'-Tetramethoxychalcone | Varies over 6 orders of magnitude with α-substituent | nih.gov |
| β-Mercaptoethanol | Propiolamide | t₁/₂ = 60 min | nih.gov |
| β-Mercaptoethanol | Chloromethylketone | t₁/₂ = 3 min | nih.gov |
This table is based on data from analogous systems and serves to illustrate the range of reactivities.
Influence of Solvent and pH on the Reactivity of Thiol Compounds
The reaction environment, specifically the solvent and pH, plays a pivotal role in the transformations of thiol compounds like 2-(phenylthio)ethanethiol.
Solvent Effects: The choice of solvent can influence reaction rates and even the reaction mechanism. In general, polar solvents can stabilize charged transition states, potentially accelerating reactions that proceed through ionic intermediates, such as the thio-Michael addition. Theoretical studies have indicated that for radical additions, the chemical nature of the radical often has a more substantial effect on the rates than the polarity of the solvent. researchgate.net However, for reactions involving ionic species, a solvent's dielectric constant can significantly impact the reaction barrier. nih.gov
pH Effects: The pH of the reaction medium is a critical parameter for reactions involving thiols due to the acidic nature of the thiol proton. The reactivity of a thiol is significantly enhanced upon its deprotonation to the corresponding thiolate anion (RS⁻), which is a much stronger nucleophile. nih.gov The concentration of the thiolate anion is determined by the pH of the solution and the pKa of the thiol, as described by the Henderson-Hasselbalch equation.
The predicted pKa of 2-(phenylthio)ethanethiol is approximately 9.66. chemicalbook.com This means that at a pH below ~8, the compound will exist predominantly in its protonated thiol form (RSH). As the pH increases above this value, the concentration of the more reactive thiolate form (RS⁻) will increase, leading to a significant increase in the rate of nucleophilic reactions such as the thio-Michael addition and thiol-disulfide exchange.
The pH-rate profile for reactions of thiols often shows a direct correlation between the reaction rate and the pH, particularly at pH values below the thiol's pKa. foodb.ca For reactions involving proteins, studies have shown that the rate of reaction with sulfenamide (B3320178) prodrugs is pH-dependent, with a complex relationship that reflects the local protein environment and the pKa of the reactive cysteine residues. foodb.ca
The following interactive table presents the pKa values of 2-(phenylthio)ethanethiol and related thiol compounds, which is fundamental to understanding their pH-dependent reactivity.
| Compound | pKa | Reference |
| 2-(Phenylthio)ethanethiol | 9.66 (Predicted) | chemicalbook.com |
| Ethanethiol | ~10.6 | |
| Thiophenol | ~6.6 | foodb.ca |
| Cysteine (thiol group) | ~8.3 | foodb.ca |
This table provides a comparison of the acidity of 2-(phenylthio)ethanethiol with other common thiols.
Coordination Chemistry of 2 Phenylthio Ethanethiol As a Ligand
Ligand Design and Coordination Modes of Sulfur-Containing Ligands
The design of sulfur-containing ligands is driven by the unique electronic properties of the sulfur atom. Its ability to act as a σ-donor and, in some cases, a π-acceptor or π-donor, allows for the formation of stable complexes with a wide array of transition metals. alfa-chemistry.com This versatility has led to the development of sophisticated ligand architectures tailored for specific applications in catalysis and materials science.
Role of Sulfur Donors in Chelation with Transition Metals
Sulfur donor atoms are integral to the chelation of transition metals, forming stable ring structures that enhance the thermodynamic and kinetic stability of the resulting complexes. The sulfur atom in a thiol group (-SH) can deprotonate upon coordination to a metal center, forming a strong metal-thiolate bond. This is often a key feature in the active sites of metalloenzymes. alfa-chemistry.com The thioether group (-S-), while generally a weaker donor than the thiolate, provides an additional point of coordination, leading to the formation of bidentate or polydentate ligands. This chelate effect is crucial for stabilizing metal ions in various oxidation states and geometries. The presence of sulfur ligands can also influence the redox properties of the metal center and facilitate electron transfer processes. jst.go.jp
The nature of the sulfur-metal bond can vary depending on the metal and its oxidation state. For electron-rich metals in low oxidation states, back-bonding from the metal d-orbitals to the sulfur orbitals can occur. Conversely, for electron-deficient metals in high oxidation states, the sulfur can act as a π-donor. alfa-chemistry.com This adaptability makes sulfur-containing ligands highly valuable in the construction of functional metal complexes.
Development of Heterodonor Ligands Incorporating Thiol/Thioether Functionalities
The development of heterodonor ligands, which contain two or more different types of donor atoms, has been a major focus in coordination chemistry. mjcce.org.mkresearchgate.net Ligands that combine soft sulfur donors (thiol/thioether) with other donor atoms such as phosphorus (phosphine) or nitrogen (amine, imine) offer a means to fine-tune the electronic and steric properties of the metal's coordination sphere. researchgate.net The combination of a soft thioether or thiolate with a phosphine (B1218219) group, for instance, has been shown to create versatile ligands for a range of transition metals. mjcce.org.mkresearchgate.net
The ligand 2-(Phenylthio)ethanethiol is a classic example of a bidentate S,S'-heterodonor ligand. Upon deprotonation of the thiol group, it can coordinate to a metal center through both the thiolate sulfur and the thioether sulfur, forming a stable five-membered chelate ring. This structural motif is found in a variety of transition metal complexes and is a foundational component in the design of more complex polydentate ligands for applications in areas such as asymmetric catalysis and the development of new materials. cdnsciencepub.comrecercat.cat
Complex Formation of 2-(Phenylthio)ethanethiol with Transition Metals
The ability of 2-(Phenylthio)ethanethiol to form stable chelate complexes has led to extensive investigation into its coordination chemistry with a variety of transition metals. The synthesis and characterization of these complexes have provided valuable insights into metal-ligand interactions and have paved the way for their potential applications.
Synthesis and Characterization of Metal Complexes
Metal complexes of 2-(Phenylthio)ethanethiol are typically synthesized by reacting the deprotonated ligand (the thiolate) with a suitable metal precursor. The deprotonation of the thiol group is usually achieved by using a base. The resulting thiolate is a potent nucleophile that readily displaces labile ligands from the metal's coordination sphere.
The characterization of these complexes relies on a combination of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is used to confirm the coordination of the ligand by observing shifts in the vibrational frequencies of the C-S and S-H bonds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides information about the structure of the complex in solution. Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the complex. For paramagnetic complexes, Electron Paramagnetic Resonance (EPR) spectroscopy can be a powerful tool.
Investigations of Specific Metal-Ligand Interactions (e.g., Iridium, Rhodium, Technetium, Palladium, Gold)
The coordination of 2-(Phenylthio)ethanethiol and related thiol-thioether ligands has been studied with a range of transition metals, each exhibiting unique coordination preferences and reactivity.
Iridium and Rhodium: The coordination chemistry of thiol-containing ligands with iridium and rhodium has been extensively explored. researchgate.netrsc.orgresearchgate.net These metals, in their various oxidation states, form stable complexes with sulfur donors. For instance, square planar rhodium(I) and iridium(I) complexes can be synthesized and have been investigated for their catalytic activity in processes like hydroformylation. rsc.org Oxidative addition reactions at these metal centers are also a common feature of their chemistry with thiol-containing ligands. acs.orgnih.gov
Technetium: Technetium complexes with sulfur-containing ligands are of significant interest due to their applications in radiopharmaceuticals. wikipedia.org The soft nature of sulfur donors makes them well-suited for coordinating to the soft technetium ion. nih.gov The development of technetium complexes with thiol-thioether ligands is driven by the need for stable and specific imaging agents. acs.org
Palladium: Palladium complexes with sulfur-based ligands have found widespread use in catalysis, particularly in cross-coupling reactions. acs.orgnih.govrsc.org The interaction of palladium with thiol and thioether functionalities can lead to the formation of highly active and selective catalysts. rsc.org The electronic and steric properties of the ligand play a crucial role in determining the outcome of the catalytic reaction.
Gold: Gold has a strong affinity for sulfur, and its complexes with thiol-containing ligands are well-established. nih.govnih.gov These complexes have been investigated for their potential medicinal applications, including as anticancer agents. nih.govnih.gov The stability of the gold-sulfur bond is a key factor in the design of these therapeutic compounds. acs.org
Structural Analysis of Coordination Compounds Using Diffraction Techniques
For complexes of 2-(Phenylthio)ethanethiol, X-ray crystallography can confirm the bidentate coordination of the ligand through the thiolate and thioether sulfur atoms, revealing the formation of the expected five-membered chelate ring. It also provides details on the coordination number and geometry of the metal ion, which can be, for example, square planar, tetrahedral, or octahedral, depending on the metal and the other ligands present in the coordination sphere. Furthermore, crystallographic data can reveal subtle structural features such as distortions from ideal geometries and intermolecular interactions like hydrogen bonding or π-stacking, which can influence the properties of the complex in the solid state.
Electronic and Magnetic Properties of 2-(Phenylthio) Ethanethiol (B150549) Coordination Complexes
The electronic and magnetic properties of coordination complexes are fundamentally dictated by the interaction between the metal center and its surrounding ligands. In complexes featuring 2-(phenylthio)ethanethiol, the sulfur donor atoms play a crucial role in defining the ligand field environment, which in turn governs the d-orbital splitting, electron configuration, and resulting magnetic behavior of the complex. The interplay of the soft thioether and thiol functionalities leads to distinct electronic characteristics, including moderate ligand field strengths and significant covalent character in the metal-ligand bonds.
Quantification of Ligand Field Strength Parameters
The strength of the interaction between a ligand and a metal ion is quantified by ligand field parameters, primarily the ligand field splitting parameter (Δ or 10Dq) and the Racah interelectronic repulsion parameter (B). The ligand field splitting parameter measures the energy separation between the d-orbitals in a complex, a value which is crucial in determining the electronic spectrum and magnetic properties of the compound. wikipedia.org Ligands are often ranked in the spectrochemical series based on their ability to cause d-orbital splitting. wikipedia.orglibretexts.org
While specific data for 2-(phenylthio)ethanethiol complexes are not extensively documented, analysis of closely related poly(thioether)borate ligands, such as hydrotris(phenylthio)methanide ([PhTt]⁻), provides valuable insights. Quantitative analysis of the electronic absorption spectrum of the iron(II) complex, [PhTt]₂Fe, reveals a ligand field splitting parameter (Dq) of 1763 cm⁻¹. nih.gov This value indicates a moderate ligand field strength, placing it intermediate in the spectrochemical series. nih.gov
Another important parameter is the nephelauxetic effect, which describes the decrease in the Racah parameter (B) upon complex formation compared to the free metal ion. wikipedia.orgnumberanalytics.com This reduction signifies an expansion of the electron cloud and an increase in the covalent character of the metal-ligand bond. wikipedia.orgdalalinstitute.com For the [PhTt]₂Fe complex, the Racah parameter B is found to be 420 cm⁻¹. nih.gov This represents a significant reduction from the free Fe(II) ion value, underscoring the covalent nature of the iron-sulfur bonds and the delocalization of d-electrons onto the ligand. wikipedia.orgnumberanalytics.com
Table 1: Ligand Field Parameters for the Related [PhTt]₂Fe Complex
| Complex | Ligand Field Splitting Parameter (Dq) | Racah Parameter (B) | Reference |
|---|---|---|---|
| [PhTt]₂Fe | 1763 cm⁻¹ | 420 cm⁻¹ | nih.gov |
Exploration of Spin-Crossover Behavior in Related Metal Complexes
Spin-crossover (SCO) is a phenomenon observed in certain transition metal complexes where the spin state of the central metal ion can be switched between a low-spin (LS) and a high-spin (HS) state by an external stimulus such as temperature, pressure, or light. mdpi.comrsc.org This behavior typically occurs when the magnitude of the ligand field splitting energy (10Dq) is comparable to the mean spin-pairing energy of the electrons. mdpi.com
The moderate ligand field strength exerted by thioether-thiolate ligands like 2-(phenylthio)ethanethiol is a key factor that can lead to spin-crossover in their first-row transition metal complexes, particularly with iron(II) (a d⁶ ion). nih.gov The iron(II) complex with the related hydrotris(phenylthio)methanide ligand, [PhTt]₂Fe, is a well-documented example of a compound that exhibits spin-crossover behavior, transitioning between the diamagnetic LS (¹A₁g) state and the paramagnetic HS (⁵T₂g) state. nih.gov
In contrast, the analogous cobalt(II) complex, [PhTt]₂Co, is a low-spin complex and does not exhibit this behavior. nih.gov The spin state is highly sensitive to the specific ligand structure. For instance, the cobalt(II) complex with a mixed-donor [S₂N] ligand, [Ph(pz)Bt]₂, is high-spin, demonstrating that subtle changes in the ligand framework can alter the ligand field enough to favor one spin state over the other. nih.gov This highlights the fine balance of electronic factors that govern the magnetic properties of these coordination compounds. nih.govmdpi.com
Table 2: Magnetic Behavior of Metal Complexes with Related Thioether Ligands
| Complex | Metal Ion | d-electron Configuration | Observed Magnetic Behavior | Reference |
|---|---|---|---|---|
| [PhTt]₂Fe | Fe(II) | d⁶ | Spin-Crossover | nih.gov |
| [PhTt]₂Co | Co(II) | d⁷ | Low-Spin | nih.gov |
| [Ph(pz)Bt]₂Co | Co(II) | d⁷ | High-Spin | nih.gov |
Analysis of Electronic Donor Aptitudes in Metallation Processes
The electronic donor strength of related poly(thioether)borate ligands has been compared to that of other common ligands by analyzing the ν(CO) stretching frequencies in molybdenum carbonyl complexes. nih.gov In a [LMo(CO)₃]⁻ type complex, a stronger electron-donating ligand (L) leads to increased electron density on the molybdenum center. This increased density is back-donated into the π* orbitals of the carbon monoxide ligands, which weakens the C-O bond and results in a lower ν(CO) stretching frequency.
Studies on the [(RTt)Mo(CO)₃]⁻ system (where R = Methyl or Phenyl) show that the ν(CO) stretching frequencies are of a similar energy to those found for the well-known cyclopentadienyl (B1206354) complex, [CpMo(CO)₃]⁻. nih.gov This indicates that the thioether-based [RTt]⁻ ligands are comparable in donor strength to the cyclopentadienyl anion, a widely used and strong donor ligand in organometallic chemistry. In contrast, the tris(pyrazolyl)borate ligand, [pzTp]⁻, is shown to be a stronger donor, as evidenced by a lower ν(CO) frequency. nih.gov This analysis confirms the significant electron-donating ability of thioether-sulfur ligands like 2-(phenylthio)ethanethiol, facilitating their effective coordination to a wide range of metal centers.
Table 3: Comparison of ν(CO) Stretching Frequencies in [LMo(CO)₃]⁻ Complexes
| Ligand (L) | Complex | ν(CO) Stretching Frequencies (cm⁻¹) | Inferred Donor Strength | Reference |
|---|---|---|---|---|
| Hydrotris(phenylthio)methanide ([PhTt]⁻) | [(PhTt)Mo(CO)₃]⁻ | 1899, 1775 | Comparable to [Cp]⁻ | nih.gov |
| Cyclopentadienyl ([Cp]⁻) | [CpMo(CO)₃]⁻ | 1896, 1764 | Strong | nih.gov |
| Hydrotris(pyrazolyl)borate ([pzTp]⁻) | [pzTpMo(CO)₃]⁻ | 1888, 1756 | Stronger than [PhTt]⁻ | nih.gov |
Advanced Applications of 2 Phenylthio Ethanethiol in Chemical Science
Applications in Materials Science Utilizing Organosulfur Compounds
Organosulfur compounds are integral to materials science, finding use in pharmaceuticals, natural products, and polymers. nih.gov The presence of sulfur imparts unique properties to materials, including thermal stability and specialized functionalities. nih.gov
Development of New Polymers and Surface-Modifying Agents
The dual functionality of 2-(phenylthio)ethanethiol makes it a valuable monomer or chain transfer agent in polymerization reactions. Thiols are known to participate in "click" chemistry reactions, such as thiol-ene polymerizations, which are highly efficient and proceed under mild conditions. nih.gov The thiol group of 2-(phenylthio)ethanethiol can react with alkenes, epoxides, or isocyanates to form polymer backbones. nih.gov For instance, a related dithiol, ethane-1,2-dithiol, has been used to synthesize novel polythiophene derivatives through esterification and subsequent electrochemical polymerization. redalyc.orgresearchgate.netscielo.br This suggests a pathway for incorporating 2-(phenylthio)ethanethiol into conductive polymers, where the phenylthio group can modulate the electronic properties and processability of the resulting material.
Furthermore, the thiol group provides a strong affinity for metal surfaces, particularly gold. This property is widely used to form self-assembled monolayers (SAMs), which can precisely control the surface chemistry of materials. britannica.com While long-chain alkanethiols are commonly used for this purpose, functionalized thiols like 2-(phenylthio)ethanethiol can introduce specific functionalities onto a surface. britannica.com The phenylthio moiety can influence the packing and electronic properties of the monolayer, making it relevant for applications in nanoscale electronics, sensors, and biocompatible coatings.
Role in Pharmaceutical and Biological Research
Sulfur-containing compounds are ubiquitous in nature and play critical roles in biological systems. wikipedia.org Amino acids like cysteine and methionine, and vital molecules such as glutathione, all contain sulfur. wikipedia.org The unique chemical properties of organosulfur compounds make them valuable in drug design and biological studies. jmchemsci.com
Interactions of Sulfur-Containing Moieties with Biological Targets
The thiol and thioether groups in 2-(phenylthio)ethanethiol are capable of various interactions within a biological milieu. Thiols can undergo redox reactions, form disulfide bonds with cysteine residues in proteins, and coordinate with metal ions in metalloenzymes. jmchemsci.com The phenylthio group, being relatively lipophilic, can participate in hydrophobic interactions within the active sites of enzymes or receptors. The reactivity of thiols with reactive oxygen species like hydrogen peroxide is also a key aspect of their biological function and can influence cellular signaling pathways.
Studies on the Reversion Kinetics of Sulfenamide (B3320178) Prodrugs in Biological Systems
Sulfenamide-based prodrugs have been developed to improve the physicochemical properties of parent drugs containing amide functionalities. researchgate.net These prodrugs are designed to revert to the active drug in vivo, often through a reaction with endogenous thiols like glutathione. researchgate.net The reversion mechanism involves the nucleophilic attack of a thiolate ion on the sulfur atom of the sulfenamide bond, leading to its cleavage and the release of the parent drug. researchgate.net
Research on model sulfenamide prodrugs of the antibiotic linezolid (B1675486) has provided insight into these reversion kinetics. researchgate.netnih.gov Studies have investigated the reaction between sulfenamides and various thiols, including small molecules and thiol-containing proteins like human serum albumin (HSA). researchgate.netnih.gov The kinetics of this reversion are pH-dependent and follow pseudo-first-order kinetics. nih.gov It has been observed that proteins react more slowly on a molar basis than small-molecule thiols, but due to their high concentration in plasma, they may play a significant role in the in vivo conversion of sulfenamide prodrugs. researchgate.netnih.gov The structure of the leaving group, which would be related to 2-(phenylthio)ethanethiol in a hypothetical prodrug, influences the rate of this reversion.
| Factor | Description | Significance in Biological Systems |
|---|---|---|
| Thiol Nucleophile | The specific thiol-containing molecule (e.g., glutathione, cysteine, HSA) that attacks the sulfenamide bond. researchgate.net | The concentration and reactivity of endogenous thiols determine the rate and location of drug release. nih.gov |
| pH | The acidity or basicity of the environment, which affects the concentration of the reactive thiolate anion. nih.gov | Physiological pH gradients can influence where the prodrug is activated. |
| Structure of the Leaving Thiol | The chemical nature of the thiol group released after cleavage. | The pKa and steric properties of the leaving thiol affect the reversion rate. |
Utilization of 2-(Phenylthio) Ethyl as a Protecting Group in Synthetic Chemistry
In the complex world of organic synthesis, protecting groups are essential tools to temporarily mask a reactive functional group while other parts of a molecule are being modified. organic-chemistry.org The 2-(phenylthio)ethyl group has been explored as a protecting group, particularly for amines in peptide synthesis. sci-hub.se
The synthesis strategy involves reacting an amino acid with 2-(phenylthio)ethyl chloroformate to form a 2-(phenylthio)ethyloxycarbonyl (Pte) protected amino acid. This group is stable under certain conditions but can be activated for removal. By converting the sulfide (B99878) to a sulfonium (B1226848) salt (e.g., by methylation), the group becomes susceptible to removal under mild basic conditions via a β-elimination mechanism. sci-hub.se This strategy has been successfully applied to the solid-phase synthesis of Leu-enkephalin amide in an aqueous environment, highlighting its utility in developing more environmentally friendly synthetic methods. sci-hub.se
| Step | Description | Reagents |
|---|---|---|
| Protection | Formation of the 2-(phenylthio)ethyloxycarbonyl (Pte) derivative of an amino acid. | 2-(phenylthio)ethyl chloroformate sci-hub.se |
| Activation | Conversion of the thioether to a sulfonium salt to make the group labile. | Methyl iodide and silver tetrafluoroborate (B81430) sci-hub.se |
| Deprotection | Removal of the protecting group via β-elimination to regenerate the free amine. | Mild base (e.g., 5% NaHCO₃) sci-hub.se |
Catalysis and Organic Transformations Mediated by 2-(Phenylthio) Ethanethiol (B150549)
While specific catalytic applications focusing solely on 2-(phenylthio)ethanethiol are not extensively documented in the reviewed literature, the reactivity of its thiol group is well-established in organic transformations. Thiols, in their deprotonated thiolate form, are potent nucleophiles. wikipedia.org This nucleophilicity is central to their role in various reactions.
For instance, thiols are known to participate in Michael additions, where they add to α,β-unsaturated carbonyl compounds. In a study involving the addition of thiols to nitro-olefins, the powerful nucleophilicity of sulfur anions was highlighted. researchgate.net 2-(Phenylthio)ethanethiol can act as a nucleophile in such reactions, forming new carbon-sulfur bonds. Furthermore, the thiol group can be involved in radical-mediated reactions. The thermal decomposition of ethanethiol has been shown to proceed via C-S bond cleavage, generating a thiyl radical (CH₃CH₂S•). nih.gov Such radicals can initiate polymerization or participate in other radical chain processes. Although not a direct catalytic cycle mediated by the molecule itself, its ability to act as a source of nucleophiles or radicals makes it a valuable reagent in a wide array of organic transformations.
Based on a comprehensive search of available scientific literature, there is no specific research data detailing the advanced applications of 2-(Phenylthio)ethanethiol in the areas outlined in the provided structure. Searches for the compound, including by its CAS number (19932-83-9), did not yield any relevant studies concerning its utilization as a reagent in advanced organic synthesis or its role in the electrosynthesis of functionally substituted compounds.
Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information. The topics specified—"Utilization as a Reagent in Advanced Organic Synthesis" and "Enabling Electrosynthesis of Functionally Substituted Compounds"—appear to be areas where 2-(Phenylthio)ethanethiol has not been a subject of published research.
Consequently, the creation of data tables and the reporting of detailed research findings for these specific applications cannot be fulfilled.
Functionalization and Derivatives of 2 Phenylthio Ethanethiol
Synthesis of Analogues and Substituted Derivatives of 2-(Phenylthio) Ethanethiol (B150549)
The synthesis of analogues of 2-(phenylthio)ethanethiol involves targeted modifications to its core structure. These modifications can be strategically applied to either the terminal thiol group or the phenylthio substituent, allowing for the fine-tuning of the molecule's chemical and physical properties.
The thiol (-SH) group is a primary site for functionalization due to its nucleophilicity and susceptibility to oxidation. researchgate.net The sulfur atom's ability to dissociate the S-H bond allows it to act as a reactive intermediate in various transformations. researchgate.net Common modifications include alkylation, acylation, and addition reactions.
The conversion of the thiol to a thioether is a fundamental transformation, typically achieved by reacting the corresponding thiolate with an organic halide. researchgate.net This reaction is often performed under basic conditions to deprotonate the thiol, enhancing its nucleophilicity. researchgate.net For a precursor like 2-(phenylthio)ethanethiol, this would involve reaction with an alkyl halide (R-X) in the presence of a base to yield a 1-(alkylthio)-2-(phenylthio)ethane derivative. Another approach involves the use of N-heterocyclic carbene (NHC) boryl sulfides, which can react with benzyl (B1604629) or primary bromides to form thioethers in high yields. nih.gov
Furthermore, the thiol group can readily undergo addition reactions across unsaturated bonds. The radical-induced thiol-ene reaction, for instance, allows for the coupling of thiols with alkenes, such as reacting 2-(phenylthio)ethanethiol with a functional alkene to produce more complex thioether derivatives. researchgate.net The reactivity of the thiol group is also highlighted in its interaction with sulfenamide (B3320178) prodrugs, where free thiols can cleave the sulfenamide bond to release a parent drug, demonstrating the thiol's capacity for nucleophilic attack. nih.gov
The phenylthio group offers another avenue for structural diversification. Modifications can include electrophilic aromatic substitution on the phenyl ring or reactions involving the sulfide (B99878) sulfur atom. Palladium-catalyzed C-H alkenylation has been demonstrated as a method for the selective functionalization of organosulfur compounds, where the sulfur atom acts as a directing group. acs.org This strategy could potentially be applied to the phenyl ring of 2-(phenylthio)ethanethiol or its derivatives to introduce new substituents. acs.org
In the synthesis of more complex structures, such as phthalocyanines, substituted phenylthio precursors are utilized. For example, dimethylaminophenylthio phthalonitriles can be synthesized and subsequently cyclotetramerized to form substituted phthalocyanine (B1677752) complexes. researchgate.net Methylation of these products yields cationic derivatives, showcasing how the phenylthio group can be incorporated into larger, functional macrocycles. researchgate.net The 2-thiophenyl group can also act as a radical leaving group in certain reactions, facilitating rearomatization and propagating a radical chain, which is another potential pathway for modification. mdpi.com
Formation of Related Organosulfur Compounds from 2-(Phenylthio) Ethanethiol Precursors
Precursors derived from 2-(phenylthio)ethanethiol are valuable starting materials for synthesizing a variety of organosulfur compounds, including thioethers, thioesters, and functionalized carbonyl compounds.
The synthesis of thioethers and thioesters from thiol-bearing compounds is a cornerstone of organosulfur chemistry. researchgate.net The reaction of a thiol with an alkyl or acyl halide is a common and effective method. researchgate.netresearchgate.net The use of an inexpensive ionic liquid, such as 1-pentyl-3-methylimidazolium bromide ([pmIm]Br), can catalyze the reaction between thiols and alkyl or acyl halides at room temperature without the need for a separate solvent, producing thioethers and thioesters in high yields. researchgate.net Another efficient method employs cesium fluoride-Celite in acetonitrile (B52724) to facilitate the alkylation, acylation, benzylation, or benzoylation of aliphatic and aromatic thiols. researchgate.net
Thioesters can also be synthesized through the decarbonylative coupling of thioesters, a reaction catalyzed by rhodium(I) complexes, which avoids the use of phosphine (B1218219) ligands and other additives. nsf.gov Alternatively, thioesters can be formed directly from carboxylic acids and odorless disulfides via a photocatalytic reaction, or from aldehydes and thiols under solvent-free conditions using a Y[N(SiMe₃)₂]₃(μ-Cl)Li(THF)₃ catalyst. organic-chemistry.org These methods provide versatile and atom-efficient routes to thioesters from thiol precursors. organic-chemistry.org
| Product Type | Method | Reagents/Catalyst | Key Features | Reference |
|---|---|---|---|---|
| Thioethers & Thioesters | Ionic Liquid Catalysis | Thiol, Alkyl/Acyl Halide, [pmIm]Br | Solvent-free, room temperature, high yields, recyclable catalyst. | researchgate.net |
| Thioethers & Thioesters | Base-Mediated Synthesis | Thiol, Alkyl/Acyl Halide, CsF-Celite | Convenient and efficient for a range of aliphatic and aromatic thiols. | researchgate.net |
| Thioethers | Decarbonylative Thioetherification | Thioester, [Rh(cod)Cl]₂ | Rhodium-catalyzed, avoids phosphine ligands and bases. | nsf.gov |
| Thioesters | Photocatalytic Synthesis | Carboxylic Acid, Disulfide, Light | Utilizes odorless disulfides and allows for gram-scale synthesis. | organic-chemistry.org |
| Thioesters | Direct Thioesterification | Aldehyde, Thiol, Yttrium Catalyst | Solvent-free, room temperature, atom-efficient. | organic-chemistry.org |
Derivatives of 2-(phenylthio)ethanethiol can be instrumental in the synthesis of α-substituted carbonyl compounds. libretexts.org The sulfur moiety can be used to activate the α-position of a carbonyl group, facilitating nucleophilic or electrophilic attack. This "umpolung" strategy inverts the normal reactivity of the carbonyl compound. researchgate.net
One prominent method is the α-sulfenylation of ketones, aldehydes, or their derivatives. tandfonline.com This involves the reaction of an enol or enolate intermediate with an electrophilic sulfur reagent. libretexts.orgtandfonline.com For example, a ketone can be converted to its enolate form using a base, which then reacts with a sulfenylating agent like phenylsulfenyl chloride to introduce a phenylthio group at the α-position. tandfonline.com A catalyst-free, one-pot, three-component reaction under mechanochemical conditions has been developed for the thiolation of α-imino ketones, yielding α-amino-α-thio ketones. nih.govacs.org These α-phenylthio carbonyl compounds are versatile intermediates for further synthetic transformations.
| Compound Name | Synthetic Method | Key Reagents | Yield | Reference |
|---|---|---|---|---|
| 1-(4-Chlorophenyl)-2-(phenylthio)-2-(p-tolylamino)ethan-1-one | Mechanochemical Thiolation | 1-(4-Chlorophenyl)-2-(p-tolylamino)ethan-1-one, Thiophenol | 82% | acs.org |
| 2-(Naphthalen-2-ylthio)-1-phenyl-2-(p-tolylamino)ethan-1-one | Mechanochemical Thiolation | 1-Phenyl-2-(p-tolylamino)ethan-1-one, Naphthalene-2-thiol | 78% | acs.org |
| 2-(Naphthalen-1-ylthio)-2-(phenylamino)-1-(p-tolyl)ethan-1-one | Mechanochemical Thiolation | 2-(Phenylamino)-1-(p-tolyl)ethan-1-one, Naphthalene-1-thiol | 79% | nih.gov |
Impurity Profiling and Quality Control in Industrial Processes Related to this compound Derivatives
The synthesis of specialized chemical derivatives, such as those originating from 2-(phenylthio)ethanethiol, necessitates rigorous quality control and impurity profiling to ensure product purity, consistency, and to understand reaction pathways. Enantiomeric impurities are a significant concern in asymmetric synthesis, and their presence can adversely affect the outcome of stereoselective reactions. researchgate.net
The quality control process for chiral reagents often involves determining the level of enantiomeric contaminants, which can vary between different batches from the same supplier. researchgate.net For complex syntheses, such as those involving biocatalysis, nuclear magnetic resonance (NMR) spectroscopy is a crucial tool for monitoring reactions and identifying impurities. For instance, in the synthesis of aspartic acid derivatives, ¹H NMR was used to monitor the conversion of substrate to product and to identify residual impurities like Tris buffer. rug.nl
In the development of radiotracers for positron emission tomography (PET), such as derivatives of 2-(phenylthio)araalkylamines, purification and quality control are paramount. meduniwien.ac.at These processes ensure that the final product is free from starting materials, reaction byproducts, and other contaminants that could interfere with imaging results. meduniwien.ac.at The methods developed for these high-purity applications, including chromatographic separation and spectroscopic analysis, are directly applicable to the industrial production of 2-(phenylthio)ethanethiol derivatives, ensuring that the final product meets the required specifications for its intended application.
Computational and Theoretical Investigations of 2 Phenylthio Ethanethiol
Electronic Structure and Bonding Analysis of the Chemical Compound
The electronic structure of 2-(phenylthio)ethanethiol is defined by the interplay between the aromatic phenyl ring, the flexible ethyl bridge, and the two sulfur atoms. Computational techniques such as Natural Bond Orbital (NBO) analysis are employed to translate the complex wavefunction of the molecule into the intuitive chemical concepts of bonds, lone pairs, and charge distributions. uni-muenchen.denih.gov
An NBO analysis reveals the nature of the key chemical bonds. The C-S bonds in the molecule, one connecting the phenyl ring to the ethyl chain (Ph-S) and the other at the terminal thiol group (S-H), are covalent single bonds. However, the delocalized π-system of the phenyl ring influences the Ph-S bond through resonance. This involves the interaction of a sulfur lone pair with the π* antibonding orbitals of the phenyl ring, leading to a degree of charge delocalization. icm.edu.pl This interaction can be quantified by second-order perturbation theory within the NBO framework, which estimates the energetic stabilization resulting from such donor-acceptor interactions. uni-muenchen.dewisc.edu The aliphatic C-S and C-C bonds of the ethane (B1197151) bridge are standard sigma bonds with localized electron density. The terminal thiol group (-SH) is a key functional site, with the sulfur atom possessing two lone pairs of electrons that are crucial to its role as a nucleophile and a ligand for metal ions.
Table 1: Overview of Computational Bonding Analysis Methods for 2-(Phenylthio)ethanethiol
| Computational Method | Analyzed Property | Insights Gained for 2-(Phenylthio)ethanethiol |
|---|---|---|
| Natural Bond Orbital (NBO) Analysis | Bonding types, hybridization, lone pairs | Confirms Lewis structure, details hybridization of C and S atoms, localizes lone pairs on sulfur. uni-muenchen.dewisc.edu |
| NBO Second-Order Perturbation | Hyperconjugative interactions | Quantifies delocalization between sulfur lone pairs and the phenyl ring's π* orbitals. icm.edu.pl |
| Natural Population Analysis (NPA) | Atomic partial charges | Reveals the charge distribution across the molecule, highlighting the relative electronegativity and electron density. uni-muenchen.de |
| Frontier Molecular Orbital (FMO) Theory | HOMO & LUMO energies and distributions | Identifies the highest occupied (HOMO) and lowest unoccupied (LUMO) molecular orbitals, indicating sites for nucleophilic and electrophilic attack. |
Conformational Analysis and Energetic Profiles
The flexibility of the ethyl bridge in 2-(phenylthio)ethanethiol allows it to adopt various spatial arrangements, or conformations. Conformational analysis is the study of the energy of these different arrangements. The most important conformational freedom involves rotation around the C-C and C-S single bonds.
Rotation around the central C-C bond gives rise to staggered and eclipsed conformers. Staggered conformations, where the substituents on adjacent carbons are as far apart as possible, are energetically favored over eclipsed conformations, where they are aligned. The two most significant staggered conformations are the anti conformer, where the bulky phenylthio (Ph-S-) and thiol (-SH) groups are 180° apart, and the gauche conformer, where they are approximately 60° apart. The anti conformer is generally expected to be the most stable due to minimized steric hindrance.
A potential energy surface can be calculated by systematically rotating the key dihedral angles (e.g., S-C-C-S) and computing the energy at each point using DFT. This allows for the identification of energy minima (stable conformers) and transition states (energy barriers to rotation). The relative energies of these conformers determine their population at a given temperature. While the anti form is sterically preferred, gauche conformations might be stabilized by weak intramolecular interactions, such as a hydrogen bond between the thiol hydrogen and the other sulfur atom, although this is generally a weak effect in thiols.
Table 2: Hypothetical Relative Energetic Profile of 2-(Phenylthio)ethanethiol Conformers
| Conformer | S-C-C-S Dihedral Angle | Expected Relative Energy (kJ/mol) | Key Feature |
|---|---|---|---|
| Anti (Staggered) | ~180° | 0 (Global Minimum) | Bulky groups are maximally separated; lowest steric strain. |
| Gauche (Staggered) | ~60° | 2 - 5 | Bulky groups are closer, leading to some steric strain. |
| Eclipsed | 0° | 15 - 20 | High torsional and steric strain; energy maximum. |
| Eclipsed | 120° | 12 - 16 | Bulky group eclipsing a hydrogen; high torsional strain. |
Note: These energy values are illustrative and would require specific DFT calculations for precise determination.
Reaction Mechanism Elucidation through Computational Methods (e.g., DFT Studies)
DFT is a cornerstone for elucidating the mechanisms of chemical reactions. For 2-(phenylthio)ethanethiol, computational studies can map out the pathways of reactions such as nucleophilic substitution at the thiol, oxidation of the sulfur atoms, or cleavage of the C-S bonds.
For instance, in a base-catalyzed reaction where the thiol is deprotonated to form a thiolate, DFT can model the entire reaction coordinate. This involves:
Locating Reactants and Products: The geometries of the starting materials (2-(phenylthio)ethanethiol and base) and the final products (the corresponding thiolate and protonated base) are optimized to find their minimum energy structures.
Identifying the Transition State (TS): A search for the highest energy point along the lowest energy path connecting reactants and products is performed. This saddle point is the transition state, the critical geometry that determines the reaction's activation energy.
Calculating Activation Energy: The energy difference between the transition state and the reactants gives the activation barrier (Ea), a key determinant of the reaction rate.
Intrinsic Reaction Coordinate (IRC) Analysis: An IRC calculation can be performed to confirm that the identified transition state correctly connects the reactant and product states.
Computational studies have been instrumental in understanding analogous reactions. For example, DFT has been used to clarify mechanisms of thiol-ene reactions, revealing how catalysts can influence the reaction pathway. rsc.orgresearchgate.net Similarly, the choice of DFT functional has been shown to be critical in correctly modeling reactions like thio-Michael additions, where some functionals fail to identify key intermediates. acs.org Such studies provide a blueprint for how the reactions of 2-(phenylthio)ethanethiol could be investigated to predict reactivity and product outcomes. nih.govwhiterose.ac.uk
Table 3: Computational Workflow for Reaction Mechanism Elucidation
| Computational Step | Purpose | Information Obtained |
|---|---|---|
| Geometry Optimization | Find the lowest energy structures of all species (reactants, intermediates, products, transition states). | Bond lengths, bond angles, and energies of stable and transient species. |
| Frequency Calculation | Characterize stationary points and obtain zero-point vibrational energies (ZPVE). | Confirms minima (all real frequencies) or transition states (one imaginary frequency). Provides thermodynamic data (enthalpy, entropy, free energy). |
| Transition State Search (e.g., QST2/3, Berny) | Locate the saddle point on the potential energy surface. | Geometry and energy of the transition state. |
| Intrinsic Reaction Coordinate (IRC) | Map the reaction pathway from the transition state to reactants and products. | Confirms the connection between the TS and the intended minima. |
Prediction of Spectroscopic Signatures for Structural Confirmation
Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. Methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically used with DFT, can predict NMR chemical shifts with a high degree of accuracy. chemaxon.comnih.gov
For 2-(phenylthio)ethanethiol, DFT calculations can provide:
1H and 13C NMR Spectra: By calculating the magnetic shielding tensors for each nucleus, it is possible to predict the chemical shifts. unipd.itresearchgate.net The predicted spectrum would show distinct signals for the aromatic protons of the phenyl ring, the two inequivalent methylene (B1212753) (-CH2-) groups in the ethyl chain, and the single thiol proton (-SH). Similarly, the 13C spectrum would show signals for the unique carbons in the phenyl ring and the ethyl chain. Comparing these predicted spectra with experimental data is a powerful method for structure verification. youtube.com
IR Spectrum: By performing a frequency calculation, the vibrational modes of the molecule can be determined. These correspond to the absorption peaks in an infrared (IR) spectrum. Key predicted vibrations for this molecule would include the C-H stretches of the aromatic and aliphatic groups, the C=C stretches of the phenyl ring, the C-S stretching modes, and the characteristic S-H stretch of the thiol group.
Table 4: Hypothetical Predicted Spectroscopic Data for 2-(Phenylthio)ethanethiol
| Spectroscopy Type | Predicted Feature | Approximate Predicted Value | Assignment |
|---|---|---|---|
| 1H NMR | Chemical Shift (δ) | 7.2-7.5 ppm | Phenyl protons (Ar-H) |
| 1H NMR | Chemical Shift (δ) | ~3.1 ppm | Methylene protons (-S-CH2-) |
| 1H NMR | Chemical Shift (δ) | ~2.7 ppm | Methylene protons (-CH2-SH) |
| 1H NMR | Chemical Shift (δ) | ~1.6 ppm | Thiol proton (-SH) |
| 13C NMR | Chemical Shift (δ) | 125-135 ppm | Phenyl carbons |
| 13C NMR | Chemical Shift (δ) | ~35 ppm | Carbon adjacent to phenylthio group (-S-CH2-) |
| 13C NMR | Chemical Shift (δ) | ~25 ppm | Carbon adjacent to thiol group (-CH2-SH) |
| IR | Frequency (cm-1) | ~2550 cm-1 | S-H stretch |
| IR | Frequency (cm-1) | 650-750 cm-1 | C-S stretch |
Note: These are typical, estimated values. Actual values require specific DFT/GIAO calculations and can vary with the computational model and solvent.
Theoretical Modeling of Ligand-Metal Interactions in Coordination Complexes
The two sulfur atoms in 2-(phenylthio)ethanethiol make it an excellent candidate as a ligand in coordination chemistry. It can potentially act as a bidentate chelating ligand, forming a stable five-membered ring with a metal center through its two sulfur donors. Theoretical modeling, primarily using DFT, is essential for understanding the nature of these ligand-metal interactions. researchgate.net
Computational studies can explore several key aspects of coordination:
Binding Affinity and Geometry: DFT calculations can determine the most stable coordination geometry (e.g., square planar, tetrahedral) and the strength of the metal-sulfur bonds. This is crucial for predicting the stability of the resulting complex. Studies on similar thiol-gold interactions have provided detailed insights into the nature of the Au-S bond and the structure of self-assembled monolayers. nih.govudayton.edursc.orgrsc.org
Electronic Structure of the Complex: Methods like NBO analysis can be applied to the entire metal complex to describe the metal-ligand bonding in terms of donor-acceptor interactions. This reveals the extent of charge transfer from the sulfur lone pairs to the vacant orbitals of the metal.
Conformational Effects: Upon coordination, the conformational preferences of the ligand can change. DFT can model the energetic cost of the ligand adopting the specific conformation required for chelation. nih.gov
Spectroscopic Properties of the Complex: Theoretical models can predict how the spectroscopic signatures of the ligand (e.g., NMR, IR) will change upon coordination to a metal, aiding in the characterization of the complex.
Table 5: Aspects of Ligand-Metal Interactions Modeled by DFT
| Modeled Aspect | Computational Approach | Insight for 2-(Phenylthio)ethanethiol Complexes |
|---|---|---|
| Coordination Geometry and Bond Strength | Geometry optimization, Binding energy calculation | Predicts M-S bond lengths, chelate ring conformation, and overall stability of the complex. |
| Electronic Structure | NBO, Atoms in Molecules (AIM) analysis | Characterizes the M-S bonds (e.g., covalent vs. electrostatic character) and quantifies ligand-to-metal charge donation. |
| Ligand Conformational Energy | Constrained geometry optimization, Potential energy surface scan | Determines the energy penalty for the ligand to adopt a chelating conformation versus its free-state minimum. |
| Thermodynamics of Complexation | Frequency calculations on all species | Calculates the change in Gibbs free energy (ΔG) for the coordination reaction, indicating its spontaneity. |
Future Research Directions and Translational Perspectives for 2 Phenylthio Ethanethiol
Innovations in Green Synthetic Chemistry for the Production of 2-(Phenylthio) Ethanethiol (B150549)
The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research into the production of 2-(phenylthio)ethanethiol will likely focus on methods that align with the principles of green chemistry, minimizing waste, energy consumption, and the use of hazardous reagents.
One promising avenue is the advancement of catalyst-free and solvent-free methodologies. Mechanochemistry, or ball milling, has emerged as a powerful green chemistry tool for synthesizing complex organic molecules without the need for solvents. mdpi.combeilstein-journals.org Research could explore the mechanochemical synthesis of 2-(phenylthio)ethanethiol, potentially through a one-pot reaction involving thiophenol and a suitable ethylene (B1197577) sulfide (B99878) precursor, thereby reducing solvent waste and potentially increasing reaction efficiency. Another established, non-reductive method involves the conversion of 2-(phenylthio)ethyl thiocyanate (B1210189) using phosphorus pentasulfide in toluene (B28343), which provides the target thiol in high yield. beilstein-journals.orgnih.gov Further research could optimize this process by replacing toluene with a greener solvent or exploring lower-temperature, catalyzed versions of this transformation.
Visible-light photoredox catalysis represents another major frontier for green synthesis. mdpi.comnih.gov These methods allow for the anti-Markovnikov hydrothiolation of olefins under mild conditions, often using inexpensive and readily available catalysts like titanium dioxide or organic dyes such as Eosin Y. mdpi.comnih.govorganic-chemistry.org Future studies could develop a photocatalytic method for the direct synthesis of 2-(phenylthio)ethanethiol from a precursor like phenyl vinyl sulfide and a thiolating agent, harnessing the power of light to drive the reaction efficiently and with high atom economy.
Table 1: Comparison of Potential Green Synthesis Strategies for 2-(Phenylthio)ethanethiol
| Synthesis Strategy | Potential Advantages | Key Research Areas |
|---|---|---|
| Mechanochemistry | Solvent-free, potentially catalyst-free, high efficiency. mdpi.comnih.govacs.org | Optimization of milling conditions (frequency, time), reactant ratios, and scalability. |
| Phosphorus Pentasulfide | Non-reductive, high-yielding, tolerates reducible functional groups. beilstein-journals.orgnih.gov | Exploration of greener solvents, catalyst development to lower reaction temperature. |
| Photoredox Catalysis | Mild conditions, high atom economy, use of light as a renewable energy source. nih.govorganic-chemistry.orgnih.gov | Catalyst design (e.g., semiconductors, organic dyes), optimization of light source and reaction conditions. |
Exploration of Novel Reactivity and Catalytic Applications of the Chemical Compound
The dual functionality of 2-(phenylthio)ethanethiol opens doors to novel reactivity patterns and catalytic applications. The thiol (-SH) group can act as a potent nucleophile or a hydrogen bond donor, while the thioether (Ph-S-) moiety can participate in C-S bond activation or act as a directing group. dicp.ac.cn
Future research could investigate the use of 2-(phenylthio)ethanethiol as a bifunctional organocatalyst. organic-chemistry.org The thiol group could activate electrophiles through hydrogen bonding, while the thioether could provide a specific steric environment or secondary interactions to control stereoselectivity in reactions like Michael additions or aldol (B89426) condensations. rsc.orgnih.gov The development of chiral variants of this scaffold could lead to new asymmetric transformations.
The reactivity of the C-S bonds in 2-(phenylthio)ethanethiol under transition-metal catalysis is another fertile area for exploration. dicp.ac.cn While the phenyl-sulfur bond is generally robust, the ethyl-sulfur bond could be targeted for specific activation. For example, rhodium(I) catalysis has been used to achieve direct functionalization of heteroarenes using related phenylthio-containing compounds via C-S bond cleavage. dicp.ac.cn Similar strategies could be developed using 2-(phenylthio)ethanethiol as a source for the transfer of the '-SCH₂CH₂SH' fragment to other molecules, creating complex sulfur-containing architectures. Furthermore, the synthesis of its sulfonyl chloride derivative, 2-(phenylthio)ethanesulfonyl chloride, has been reported, and its reactions with various nucleophiles have been studied, indicating a platform for further derivatization and reactivity studies. researchgate.net
Design of Advanced Materials Based on 2-(Phenylthio) Ethanethiol Scaffolds
The ability of thiols to form strong, ordered bonds with the surfaces of noble metals like gold makes them ideal building blocks for self-assembled monolayers (SAMs). sigmaaldrich.comresearchgate.net The bifunctional nature of 2-(phenylthio)ethanethiol makes it a particularly interesting candidate for creating complex and functionalized surfaces.
Future research will likely focus on using 2-(phenylthio)ethanethiol to construct multi-layered or mixed-component SAMs. The thiol group would serve as the anchor to the gold surface, while the terminal phenyl ring of the thioether could be further functionalized either before or after monolayer formation. This allows for the precise tuning of surface properties such as hydrophobicity, chemical reactivity, and biological compatibility. Such tailored surfaces have applications in biosensors, biocompatible coatings for medical implants, and platforms for controlled cell culture. royalholloway.ac.uk
Beyond SAMs, 2-(phenylthio)ethanethiol can serve as a monomer or cross-linker for the synthesis of advanced polymers and materials. Its two distinct sulfur moieties could be used to create novel sulfur-containing polymers with unique optical, electronic, or mechanical properties. For instance, it could be incorporated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), where the sulfur atoms could act as metal-binding sites or introduce specific catalytic activities within the porous structure. The compound's structure suggests potential use in developing functional polymers or surface-modifying agents. ontosight.aiontosight.ai
Interdisciplinary Applications in Biological and Medicinal Chemistry Research
Thioethers and thiols are prevalent motifs in many biologically active molecules and pharmaceuticals. escholarship.org The unique structure of 2-(phenylthio)ethanethiol makes it a valuable scaffold for medicinal chemistry and chemical biology research.
A key future direction is the use of 2-(phenylthio)ethanethiol as a building block in drug discovery. Its structure can be systematically modified to create libraries of compounds for screening against various biological targets, such as enzymes or receptors. For example, derivatives of the related 2-(phenylthio)benzoic acid have been synthesized and shown to possess antimycobacterial activity. nih.gov This suggests that derivatives of 2-(phenylthio)ethanethiol could also be explored as potential antibacterial or antifungal agents.
The compound also serves as a valuable tool for developing bifunctional chemical probes and linkers. chemrxiv.orgnih.govacs.orgnih.gov The thiol group allows for covalent attachment to proteins, often targeting cysteine residues, while the phenylthio end can be modified with a reporter group (like a fluorophore) or another bioactive molecule. This is particularly relevant for creating antibody-drug conjugates (ADCs), where a potent drug is linked to an antibody for targeted delivery to cancer cells. The stability and defined geometry of the 2-(phenylthio)ethanethiol linker could offer advantages over existing technologies. Furthermore, the potential prooxidative chain transfer activity of thiol groups could be explored in the context of developing novel cytotoxins that selectively enhance oxidative damage in target cells. nih.gov
Leveraging Computational Chemistry for Predictive Design and Mechanism Understanding of this compound Systems
Computational chemistry provides powerful tools to predict molecular properties, understand reaction mechanisms, and guide experimental design, thereby accelerating research and innovation. nih.gov
Future research should extensively apply computational methods, such as Density Functional Theory (DFT), to the study of 2-(phenylthio)ethanethiol. DFT calculations can be used to predict its geometric and electronic structure, vibrational frequencies (e.g., Raman spectra), and reactivity parameters. royalholloway.ac.uk This understanding is crucial for rationalizing its behavior in the applications described above. For instance, computational modeling can predict the binding energies and geometries of SAMs formed from 2-(phenylthio)ethanethiol on gold surfaces, helping to design surfaces with specific properties. researchgate.net
Furthermore, computational studies can elucidate the mechanisms of reactions involving 2-(phenylthio)ethanethiol. This includes modeling the transition states of its synthesis to optimize green chemistry protocols or understanding the catalytic cycle when it is used as an organocatalyst. Predictive modeling can also be applied in a medicinal chemistry context to forecast the reactivity of its thiol group with biological targets like cysteine proteases or to model its binding interactions within an enzyme's active site. nih.govresearchgate.net This predictive power allows for the in silico screening of potential derivatives, prioritizing the synthesis of the most promising candidates and making the discovery process more efficient.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Thiophenol |
| Ethylene sulfide |
| 2-(Phenylthio)ethyl thiocyanate |
| Phosphorus pentasulfide |
| Toluene |
| Titanium dioxide |
| Eosin Y |
| Phenyl vinyl sulfide |
| 2-(Phenylthio)ethanesulfonyl chloride |
| 2-(Phenylthio)benzoic acid |
Q & A
Q. What are the key considerations for synthesizing 2-(phenylthio) ethanethiol with high purity?
Answer: Synthesis optimization requires attention to reaction conditions and purification methods.
- Reaction Design : Use thiol-ene "click" chemistry or nucleophilic substitution between phenylthiol derivatives and ethanethiol precursors. For example, highlights the synthesis of analogous thiols via thiol-ether bond formation under mild acidic conditions .
- Purification : Liquid-liquid extraction (e.g., using dichloromethane/water) followed by column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended. notes the compound’s density (1.143 g/mL at 25°C), which aids in phase separation during extraction .
- Purity Validation : Confirm purity via HPLC (C18 column, UV detection at 254 nm) or gas chromatography (GC-MS).
Q. How can researchers safely handle this compound in laboratory settings?
Answer: Safety protocols must address its volatility and reactivity:
- Storage : Store in amber glass vials under inert gas (N₂/Ar) at 4°C to prevent oxidation. emphasizes similar precautions for structurally related thiols .
- PPE : Use nitrile gloves, fume hoods, and chemical-resistant aprons.
- Waste Disposal : Neutralize with oxidizing agents (e.g., hydrogen peroxide) to convert thiols to less toxic disulfides.
Advanced Research Questions
Q. How can contradictory spectroscopic data for this compound be resolved?
Answer: Discrepancies in NMR or IR spectra often arise from solvent effects or impurities.
- NMR Analysis : Compare H-NMR (CDCl₃) peaks with theoretical predictions (e.g., δ 1.2–1.5 ppm for -SH protons, absent due to exchange broadening). references electrochemistry studies to validate molecular structure .
- IR Spectroscopy : Confirm S-H stretch (~2550 cm⁻¹) and C-S vibrations (600–700 cm⁻¹). Discrepancies may indicate oxidation; use mass spectrometry (ESI-MS) to detect disulfide byproducts.
Q. What experimental strategies mitigate thiol oxidation during kinetic studies of this compound?
Answer: Thiols are prone to air oxidation, complicating kinetic measurements.
- Inert Atmosphere : Conduct reactions in Schlenk tubes under N₂/Ar.
- Additives : Include radical scavengers (e.g., BHT) or reducing agents (e.g., TCEP) to suppress disulfide formation.
- Real-Time Monitoring : Use UV-Vis spectroscopy to track thiol consumption (e.g., Ellman’s assay for -SH quantification).
Q. How does the electronic structure of this compound influence its reactivity in organometallic catalysis?
Answer: The phenylthio group acts as a σ-donor and π-acceptor, modulating metal-ligand interactions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
